molecular formula C10H9Cl2N3 B13212186 1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine

1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine

Cat. No.: B13212186
M. Wt: 242.10 g/mol
InChI Key: WWDWWRCIRCDQTN-UHFFFAOYSA-N
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Description

1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 5-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the solvent used can be dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and residence time. This method also improves the yield and purity of the product while minimizing the generation of waste by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound’s structure allows it to fit into the binding pockets of these targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-5-amine
  • 1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazol-5-amine
  • 1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-5-amine

Uniqueness

1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different pharmacological profiles and applications compared to its similar compounds .

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9Cl2N3/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15/h1-5H,6,13H2

InChI Key

WWDWWRCIRCDQTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N

Origin of Product

United States

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